2-(4-Ethylpiperazin-1-yl)-5-iodopyrimidine
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Overview
Description
2-(4-Ethylpiperazin-1-yl)-5-iodopyrimidine is a heterocyclic compound that features both a piperazine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-iodopyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Iodine Atom: The iodine atom can be introduced through halogenation reactions, often using iodine or iodine monochloride as the halogenating agents.
Coupling with Pyrimidine: The final step involves coupling the piperazine derivative with a pyrimidine ring, which can be achieved through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)-5-iodopyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Catalysts like palladium or nickel complexes are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, piperazine derivatives, and more complex heterocyclic compounds .
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)-5-iodopyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5-iodopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-5-iodopyrimidine
- 2-(4-Phenylpiperazin-1-yl)-5-iodopyrimidine
- 2-(4-Benzylpiperazin-1-yl)-5-iodopyrimidine
Uniqueness
2-(4-Ethylpiperazin-1-yl)-5-iodopyrimidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the piperazine ring .
Properties
Molecular Formula |
C10H15IN4 |
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Molecular Weight |
318.16 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-iodopyrimidine |
InChI |
InChI=1S/C10H15IN4/c1-2-14-3-5-15(6-4-14)10-12-7-9(11)8-13-10/h7-8H,2-6H2,1H3 |
InChI Key |
FDNNHWFXISZTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=N2)I |
Origin of Product |
United States |
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